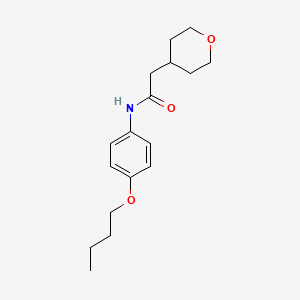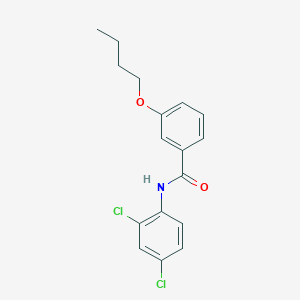
N-(4-butoxyphenyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide
Overview
Description
N-(4-butoxyphenyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide, also known as BPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTA belongs to the class of pyran-based compounds and has a molecular weight of 329.43 g/mol.
Scientific Research Applications
N-(4-butoxyphenyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide has several potential applications in scientific research, including its use as a chemical probe for studying the function of protein targets. N-(4-butoxyphenyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide has been shown to selectively inhibit the activity of a protein called TAK1, which is involved in various cellular processes such as inflammation, cell growth, and apoptosis. By inhibiting TAK1 activity, N-(4-butoxyphenyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide can be used to investigate the role of TAK1 in these processes and potentially identify new therapeutic targets.
Mechanism of Action
N-(4-butoxyphenyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide inhibits TAK1 activity by binding to a specific pocket on the protein surface. This binding prevents the activation of downstream signaling pathways that are involved in cellular processes such as inflammation and cell growth. N-(4-butoxyphenyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide has been shown to be selective for TAK1 and does not affect the activity of other related proteins, making it a valuable tool for studying the function of TAK1 in cells.
Biochemical and Physiological Effects:
N-(4-butoxyphenyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide has been shown to have several biochemical and physiological effects in cells. Inhibition of TAK1 activity by N-(4-butoxyphenyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide can lead to reduced inflammation and cell growth, as well as increased apoptosis. N-(4-butoxyphenyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide has also been shown to sensitize cancer cells to chemotherapy, suggesting that it may have potential as an adjuvant therapy for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-butoxyphenyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide in lab experiments is its selectivity for TAK1. This allows for the specific investigation of TAK1 function without affecting related proteins. Additionally, N-(4-butoxyphenyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide has been shown to have good cell permeability and stability, making it suitable for use in cell-based assays. However, one limitation of using N-(4-butoxyphenyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several potential future directions for research involving N-(4-butoxyphenyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide. One area of interest is the development of N-(4-butoxyphenyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide derivatives with improved solubility and potency. Additionally, further investigation of the role of TAK1 in various cellular processes and diseases may lead to the identification of new therapeutic targets. Finally, the use of N-(4-butoxyphenyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide as a chemical probe for studying other protein targets may also be explored.
Synthesis Methods
The synthesis of N-(4-butoxyphenyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide involves the reaction between 4-butoxyphenylboronic acid and tetrahydro-2H-pyran-4-yl acetate in the presence of a palladium catalyst. The reaction is carried out in a solvent mixture of toluene and ethanol at elevated temperatures. The yield of the reaction is typically around 70-80%, and the purity of the final product can be improved through recrystallization.
properties
IUPAC Name |
N-(4-butoxyphenyl)-2-(oxan-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-2-3-10-21-16-6-4-15(5-7-16)18-17(19)13-14-8-11-20-12-9-14/h4-7,14H,2-3,8-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBCOCGUKBDSMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001232947 | |
| Record name | N-(4-Butoxyphenyl)tetrahydro-2H-pyran-4-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
339115-95-6 | |
| Record name | N-(4-Butoxyphenyl)tetrahydro-2H-pyran-4-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339115-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Butoxyphenyl)tetrahydro-2H-pyran-4-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5150532.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5150539.png)
![2-[4-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-1-piperazinyl]ethanol](/img/structure/B5150547.png)
![6-(2,4-dichlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5150550.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5150559.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5150565.png)
![2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B5150578.png)
![1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-2-methylpiperidine](/img/structure/B5150581.png)


![1,3-benzodioxol-5-yl[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5150619.png)
![4-methoxy-2-{[1-(2-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5150626.png)

![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B5150640.png)